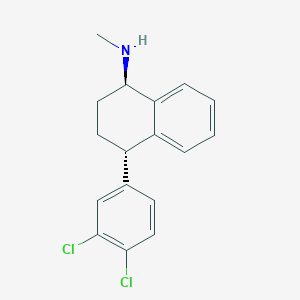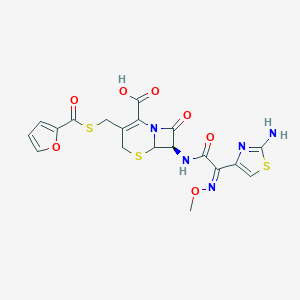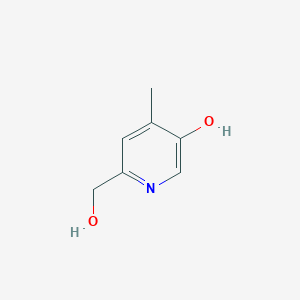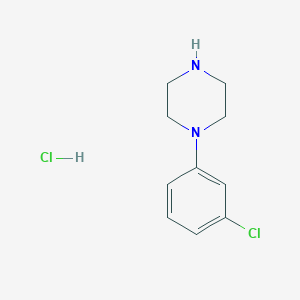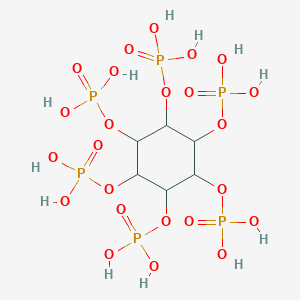![molecular formula C5H8N2O3S B124725 tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 150018-65-8](/img/structure/B124725.png)
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide, also known as TDZD-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. TDZD-8 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in disease development. Specifically, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in the development of Alzheimer's disease and cancer. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
生化学的および生理学的効果
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in disease development, as well as to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several advantages for use in laboratory experiments. This compound is relatively small and easy to synthesize, making it a cost-effective option for researchers. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating disease pathways. However, there are also limitations to the use of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide in laboratory experiments. This compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of GSK-3, an enzyme involved in the development of Alzheimer's disease, and may therefore have potential as a disease-modifying therapy. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer treatments. Finally, investigations into the potential of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a neuroprotective agent may lead to the development of therapies for a range of neurological disorders.
合成法
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the synthesis of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be challenging, it is a crucial step in the development of this compound for scientific research.
科学的研究の応用
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of certain enzymes involved in the development of various diseases. As a result, this compound has been identified as a potential drug candidate for the treatment of a range of diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
150018-65-8 |
|---|---|
製品名 |
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide |
分子式 |
C5H8N2O3S |
分子量 |
176.2 g/mol |
IUPAC名 |
1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8) |
InChIキー |
AMZLQADVZUGEDR-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
正規SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
同義語 |
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



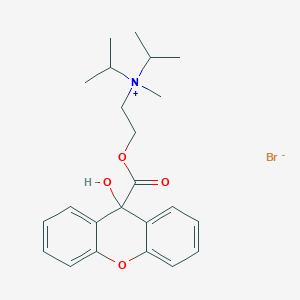
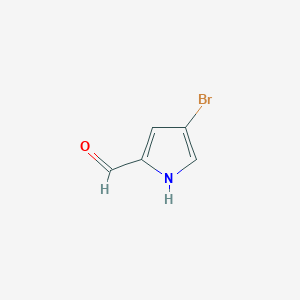
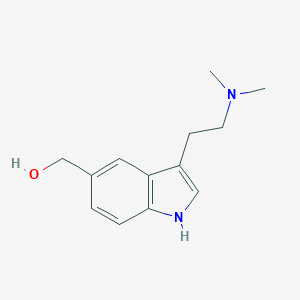
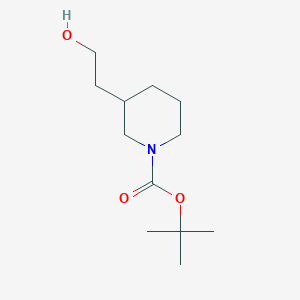
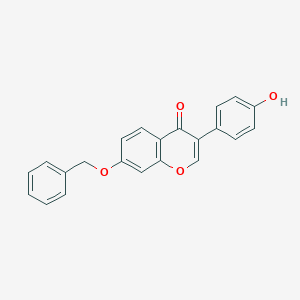
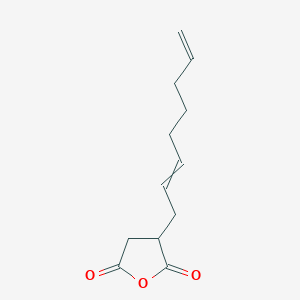
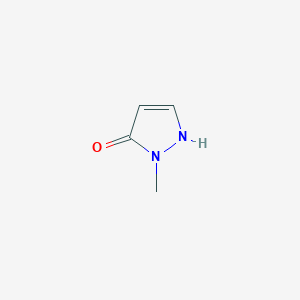
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
